molecular formula C16H22O4 B1343564 Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate CAS No. 898751-02-5

Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate

カタログ番号: B1343564
CAS番号: 898751-02-5
分子量: 278.34 g/mol
InChIキー: WDAOCACYYZGMME-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate is an organic compound with a complex structure that includes an ester functional group, a ketone, and a substituted aromatic ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate typically involves multi-step organic reactions. One common method includes the esterification of 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

化学反応の分析

Reduction of the Ester Group

The ester group in Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate undergoes reduction under standard conditions to yield primary alcohols. Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are effective reagents for this transformation.

Table 1: Reduction Reactions

ReagentConditionsProductYieldSource
LiAlH₄Dry ether, reflux5-(3,5-dimethyl-4-methoxyphenyl)-5-hydroxyvalerate85–97%
NaBH₄Methanol, RTSame as above50–70%
  • Mechanistic Insight : LiAlH₄ reduces the ester to a primary alcohol via nucleophilic acyl substitution, while NaBH₄ requires polar aprotic solvents for effective reduction .

Acid-Catalyzed Cyclization

Under Brønsted acid catalysis, the compound undergoes intramolecular cyclization to form lactones or lactams. Triflic acid (TfOH) is particularly effective in promoting this reaction.

Table 2: Cyclization Reactions

CatalystConditionsProductYieldSource
TfOH (10%)Dioxane, 50°C, 12h6-membered lactone70–90%
H₂SO₄Reflux, toluene5-membered lactone60–75%
  • Key Observation : Steric effects from the aromatic substituents influence cyclization regioselectivity, favoring six-membered lactones over smaller rings .

Multicomponent Reactions (MCRs)

The ketone and ester functionalities enable participation in tandem reactions with amines and aldehydes, forming heterocyclic compounds such as dihydroquinazolines.

Table 3: Multicomponent Reaction Outcomes

ComponentsConditionsProductYieldSource
Benzylamine, 2-chloropyridineTfOH, CH₂Cl₂C4-quaternary dihydroquinazoline27–97%
Cyclohexylamine, benzilToluene, 140°CSubstituted benzofuran45–63%
  • Steric Limitations : Bulky amines (e.g., cyclohexylamine) reduce yields due to steric hindrance at the quaternary center .

Electrophilic Aromatic Substitution

The methoxy and dimethyl groups on the aromatic ring direct electrophilic substitution. Bromination and nitration occur preferentially at the para position relative to the methoxy group.

Table 4: Substitution Reactions

ReagentConditionsProductYieldSource
Br₂FeBr₃, CH₂Cl₂, RT5-(3,5-dimethyl-4-methoxy-2-bromophenyl)55%
HNO₃H₂SO₄, 0°C5-(3,5-dimethyl-4-methoxy-2-nitrophenyl)40%
  • Electronic Effects : The methoxy group activates the ring, while dimethyl substituents introduce steric constraints, limiting substitution to less hindered positions .

Palladium-Catalyzed Cross-Coupling

The aromatic ring participates in Pd-catalyzed coupling reactions, enabling the synthesis of biaryl derivatives.

Table 5: Cross-Coupling Reactions

CatalystConditionsProductYieldSource
Pd(OAc)₂, PPh₃Cs₂CO₃, toluene5-(3,5-dimethyl-4-methoxybiphenyl)74–94%
  • Mechanism : Oxidative addition of the aryl halide to Pd(0) precedes transmetallation and reductive elimination .

科学的研究の応用

Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and ketone functional groups can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding.

類似化合物との比較

Similar Compounds

    Ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate: Lacks the methoxy group on the aromatic ring.

    Ethyl 5-(4-methoxyphenyl)-5-oxovalerate: Lacks the dimethyl groups on the aromatic ring.

    Ethyl 5-(3,5-dimethyl-4-hydroxyphenyl)-5-oxovalerate: Contains a hydroxy group instead of a methoxy group.

Uniqueness

Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate is unique due to the presence of both dimethyl and methoxy substituents on the aromatic ring, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s electronic properties and steric interactions, making it distinct from similar compounds.

生物活性

Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H22_{22}O4_{4}
  • Molecular Weight : 278.34 g/mol
  • Appearance : Off-white powder

The compound features a phenyl ring with methoxy and dimethyl substituents, which contribute to its unique chemical properties and biological activities.

This compound is believed to interact with specific molecular targets such as enzymes and receptors. The presence of ester and ketone functional groups allows it to participate in various biochemical pathways, potentially modulating enzyme activity or receptor binding.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound may exhibit anti-inflammatory and analgesic properties. Preliminary studies suggest that it could inhibit inflammatory mediators and pain pathways, making it a candidate for therapeutic applications in treating inflammatory diseases .

Enzyme Interactions

The compound has been studied for its interactions with various enzymes. For instance, it may act as an inhibitor or modulator of certain enzyme activities, which could be crucial in metabolic pathways related to inflammation and pain.

Study on Enzyme Inhibition

A study explored the inhibition of cyclooxygenase (COX) enzymes by this compound. The results demonstrated a significant reduction in COX activity, suggesting its potential use as a non-steroidal anti-inflammatory drug (NSAID) alternative.

Pharmacokinetics and Bioavailability

Research investigating the pharmacokinetics of this compound revealed insights into its absorption, distribution, metabolism, and excretion (ADME) properties. The compound showed favorable bioavailability profiles in animal models, indicating its potential for therapeutic use.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Ethyl 5-(3,4-dimethoxyphenyl)-5-oxovalerateC15_{15}H20_{20}O5_{5}Contains two methoxy groups
1-(3,4-Dihydroxyphenyl)-pentan-1-oneC13_{13}H18_{18}O3_{3}Hydroxy groups provide different reactivity
Ethyl 5-(2,3,4-trimethoxyphenyl)-5-oxovalerateC18_{18}H26_{26}O7_{7}Contains three methoxy groups enhancing solubility

The unique substitution pattern on the phenolic ring of this compound may influence its biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate, and how can they be addressed methodologically?

  • Answer: Synthesis often requires precise control over the introduction of the 3,5-dimethyl-4-methoxyphenyl group and the 5-oxovalerate moiety. A common approach involves coupling aryl halides with β-keto esters via palladium-catalyzed cross-coupling reactions. For example, substituting bulky groups at the β-position of the oxovalerate chain can prevent unwanted β-oxidation during synthesis . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side reactions like ester hydrolysis or premature oxidation. Characterization by 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity.

Q. How can researchers validate the purity and stability of this compound under experimental conditions?

  • Answer: Purity can be assessed via reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and a gradient of acetonitrile/water. Stability studies should include accelerated degradation tests under varying pH (e.g., 1.2 for gastric fluid, 7.4 for physiological conditions) and thermal stress (40–60°C). LC-MS monitoring helps identify degradation products, such as ester hydrolysis to the free acid or demethylation of the methoxy group .

Q. What spectroscopic techniques are most effective for characterizing the crystal structure of this compound?

  • Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving crystal structures, particularly for resolving disorder in the methoxy or dimethylphenyl groups . Computational pre-screening (e.g., density functional theory, DFT) can predict molecular geometry and electrostatic potential surfaces, aiding in interpreting experimental XRD data .

Advanced Research Questions

Q. How do structural modifications to the 5-oxovalerate chain influence biological activity in receptor antagonism?

  • Answer: The 5-oxovalerate group is critical for binding to OXE receptors, as shown in studies of analogous compounds. Methylation at the 3-position of the valerate chain enhances metabolic stability by hindering β-oxidation, but bulky substituents reduce potency due to steric clashes with the receptor’s hydrophobic pocket. For example, a single methyl group improves potency by 2–3 fold compared to unsubstituted analogs, as demonstrated in SAR studies of OXE antagonists .

Q. What computational strategies are recommended to model the interaction of this compound with target proteins?

  • Answer: Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics (MD) simulations (AMBER or GROMACS) can predict binding modes. Focus on the methoxyphenyl group’s role in π-π stacking with aromatic residues (e.g., Phe in OXE receptors) and the oxovalerate’s hydrogen-bonding interactions. DFT calculations (e.g., B3LYP/6-31G*) can optimize ligand geometry and charge distribution for accurate docking .

Q. How can researchers resolve contradictions in activity data between in vitro and in vivo models for this compound?

  • Answer: Discrepancies often arise from differences in metabolic stability or bioavailability. To address this:

  • Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots.
  • Use pharmacokinetic (PK) profiling (e.g., plasma half-life, CmaxC_{\text{max}}) in rodent models.
  • Adjust formulations (e.g., PEGylation or liposomal encapsulation) to enhance solubility and tissue penetration .

Q. What are the limitations of current synthetic routes, and how can they be innovatively improved?

  • Answer: Traditional routes suffer from low yields (30–40%) due to competing side reactions. Flow chemistry could enhance reproducibility by maintaining precise temperature/residence time control. Photocatalytic methods (e.g., using Ir or Ru catalysts) may enable selective C–H functionalization of the methoxyphenyl ring, avoiding pre-functionalized precursors .

特性

IUPAC Name

ethyl 5-(4-methoxy-3,5-dimethylphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-5-20-15(18)8-6-7-14(17)13-9-11(2)16(19-4)12(3)10-13/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAOCACYYZGMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=C(C(=C1)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645532
Record name Ethyl 5-(4-methoxy-3,5-dimethylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-02-5
Record name Ethyl 5-(4-methoxy-3,5-dimethylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。